molecular formula C16H14NaO5S B2607867 Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate CAS No. 97326-77-7

Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate

Cat. No.: B2607867
CAS No.: 97326-77-7
M. Wt: 341.33
InChI Key: DGCYQIZRMJONOX-BXTVWIJMSA-N
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Description

Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate is a chemical compound with the molecular formula C16H13NaO5S and a molecular weight of 340.33 g/mol . It is known for its unique structure, which includes a sulfonate group, a methoxy group, and a phenylprop-1-en-1-yl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate typically involves the reaction of 2-methoxy-5-sulfonylbenzaldehyde with phenylacetylene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate
  • Sodium 2-methoxy-5-[3-oxo-3-(4-methylphenyl)prop-1-en-1-yl]benzene-1-sulfonate
  • Sodium 2-methoxy-5-[3-oxo-3-(4-chlorophenyl)prop-1-en-1-yl]benzene-1-sulfonate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it valuable for specific research applications .

Properties

IUPAC Name

sodium;2-methoxy-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5S.Na/c1-21-15-10-8-12(11-16(15)22(18,19)20)7-9-14(17)13-5-3-2-4-6-13;/h2-11H,1H3,(H,18,19,20);/q;+1/p-1/b9-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCYQIZRMJONOX-BXTVWIJMSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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